3-Cyclopropoxy-2-methoxypyridine
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Overview
Description
3-Cyclopropoxy-2-methoxypyridine is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the third position and a methoxy group at the second position on the pyridine ring
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with cyclopropyl bromide in the presence of a base to form 3-cyclopropoxy-2-hydroxypyridine. This intermediate is then methylated using methyl iodide and a base to yield this compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-Cyclopropoxy-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
3-Cyclopropoxy-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclopropoxy-2-methoxypyridine can be compared with other similar compounds such as:
2-Methoxypyridine: This compound has a methoxy group at the second position but lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive.
3-Cyclopropyl-2-methoxypyridine: Similar to this compound but with a cyclopropyl group instead of a cyclopropoxy group, which may affect its reactivity and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methoxypyridine |
InChI |
InChI=1S/C9H11NO2/c1-11-9-8(3-2-6-10-9)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
YMOFJALHNYJZGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)OC2CC2 |
Origin of Product |
United States |
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